tert-Butyl 2-amino-5-methylhexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of tert-Butyl 2-amino-5-methylhexanoate typically begins with .
Reaction Steps: The process involves multiple steps, including the formation of intermediates and the final esterification step to obtain the desired compound.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-amino-5-methylhexanoate can undergo oxidation reactions to form various oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common products of reduction reactions.
Substitution Products: Halogenated compounds and other substituted derivatives are typical products.
Scientific Research Applications
Chemistry:
Organic Synthesis: tert-Butyl 2-amino-5-methylhexanoate is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: this compound is investigated for its potential therapeutic properties.
Diagnostic Tools: It is used in the development of diagnostic agents for medical imaging.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
tert-Butyl 2-amino-5-methylhexanoate vs. tert-Butyl 2-amino-4-methylhexanoate: The difference lies in the position of the methyl group, which can affect the compound’s reactivity and applications.
This compound vs. tert-Butyl 2-amino-5-ethylhexanoate: The presence of an ethyl group instead of a methyl group can lead to variations in chemical properties and uses.
Uniqueness:
Structural Features:
Properties
IUPAC Name |
tert-butyl 2-amino-5-methylhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQNKXHLQRRGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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